REACTION_CXSMILES
|
[OH-].[Li+].[CH3:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:13])=[CH:10][C:11]=1[OH:12])=[O:5].[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=1[O:25][CH3:26])[C:19](Cl)=O.Cl>C1COCC1>[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=1[O:25][CH3:26])[C:19]1[O:12][C:11]2[C:6]([C:4](=[O:5])[CH:3]=1)=[CH:7][CH:8]=[C:9]([OH:13])[CH:10]=2 |f:0.1|
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.9 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=CC1OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at −78° C. for one hour and subsequently at about 0° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
TEMPERATURE
|
Details
|
After the mixture has been re-cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
The solvents are removed from the dried extracts
|
Type
|
CUSTOM
|
Details
|
the residue is dried under reduced pressure for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
Glacial acetic acid (30 ml) and sulfuric acid (0.2 ml) are added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 95–100° C. for from 30 minutes to one hour under an argon atmosphere
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised in methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=2OC3=CC(=CC=C3C(C2)=O)O)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |